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molecular formula C14H18N2O2 B8384700 methyl 5-amino-2-tert-butyl-1H-indole-7-carboxylate

methyl 5-amino-2-tert-butyl-1H-indole-7-carboxylate

Cat. No. B8384700
M. Wt: 246.30 g/mol
InChI Key: JKZABUQJEHMQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623905B2

Procedure details

A solution of 2-tert-butyl-5-nitro-1H-indole-7-carboxylate (2.0 g, 7.2 mmol) and Raney Nickel (200 mg) in CH3OH (50 mL) was stirred for 5 h at the room temperature under H2 atmosphere. The catalyst was filtered off through a celite pad and the filtrate was evaporated under vacuum to give methyl 5-amino-2-tert-butyl-1H-indole-7-carboxylate (1.2 g, 68%) 1H NMR (CDCl3, 400 MHz) δ 9.34 (brs, 1H), 7.24 (d, J=1.6 Hz, 1H), 7.10 (s, 1H), 6.12 (d, J=1.6 Hz, 1H), 3.88 (s, 3H), 1.45 (s, 9H).
Name
2-tert-butyl-5-nitro-1H-indole-7-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][C:8]=2[C:17]([O-:19])=[O:18])([CH3:4])([CH3:3])[CH3:2].[CH3:20]O>[Ni]>[NH2:14][C:10]1[CH:11]=[C:12]2[C:7](=[C:8]([C:17]([O:19][CH3:20])=[O:18])[CH:9]=1)[NH:6][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:13]2

Inputs

Step One
Name
2-tert-butyl-5-nitro-1H-indole-7-carboxylate
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C=1NC2=C(C=C(C=C2C1)[N+](=O)[O-])C(=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=C(NC2=C(C1)C(=O)OC)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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